4-bromo-7-methyl-1H-indol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-7-methyl-1H-indol-5-ol |
InChI |
InChI=1S/C9H8BrNO/c1-5-4-7(12)8(10)6-2-3-11-9(5)6/h2-4,11-12H,1H3 |
InChI Key |
ZYCVCRCZHWCTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 7 Methyl 1h Indol 5 Ol
Retrosynthetic Analysis and Key Disconnections for the Substituted Indole (B1671886) Scaffold
A retrosynthetic analysis of 4-bromo-7-methyl-1H-indol-5-ol reveals several key disconnections that form the basis for plausible synthetic routes. The primary strategic bond cleavages in the indole core would be at the C2-C3 and C3a-C4 positions, as well as the N1-C2 and N1-C7a bonds. These disconnections lead back to simpler, more readily available starting materials.
A common retrosynthetic approach for polysubstituted indoles involves disconnecting the pyrrole (B145914) ring from the benzene (B151609) ring. For this compound, this would suggest a substituted aniline (B41778) precursor, specifically a 2,5-disubstituted-4-bromo-3-methylaniline derivative, and a two-carbon synthon to form the pyrrole ring. The hydroxyl and methyl groups on the benzene ring, along with the bromine atom, would need to be incorporated into the aniline starting material or introduced at a later stage through functional group interconversion.
Classical and Modern Indole Synthesis Approaches Applicable to this compound
A variety of synthetic methods can be adapted for the construction of the this compound scaffold. These range from venerable name reactions to modern transition-metal-catalyzed processes.
Adaptations of Fischer Indole Synthesis for Poly-substituted Indoles
The Fischer indole synthesis is a widely used and versatile method for preparing indoles. nih.gov For the synthesis of this compound, a potential starting material would be the phenylhydrazone derived from 4-bromo-2-methyl-5-hydroxyphenylhydrazine and a suitable ketone or aldehyde. The reaction proceeds through an acid-catalyzed intramolecular cyclization with the elimination of ammonia. A patent for the synthesis of 4-bromo-7-methylindole-2-carboxylic acid describes a similar approach, starting with 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate, followed by cyclization. google.com This highlights the applicability of the Fischer synthesis for related structures.
| Starting Materials | Reaction Conditions | Key Intermediates | Potential Product |
| 4-bromo-2-methyl-5-hydroxyphenylhydrazine, Pyruvic acid | Acid catalyst (e.g., ZnCl2, polyphosphoric acid) | Phenylhydrazone | 4-bromo-5-hydroxy-7-methyl-1H-indole-2-carboxylic acid |
Bartoli Indole Synthesis and its Variants for Regioselective Substitution
The Bartoli indole synthesis is particularly useful for the preparation of 7-substituted indoles and involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org This method could be adapted for this compound, likely starting from a suitably substituted ortho-nitrotoluene derivative. The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction. wikipedia.org A modification of the Bartoli synthesis uses an ortho-bromine as a directing group, which can be subsequently removed, offering a flexible route to highly substituted indoles. wikipedia.orgorganic-chemistry.org
A potential starting material for this approach would be 1-bromo-4-methoxy-2-methyl-3-nitrobenzene. The methoxy (B1213986) group can later be converted to a hydroxyl group. The reaction with a vinyl Grignard reagent would lead to the formation of the indole ring.
| Starting Nitroarene | Grignard Reagent | Key Transformation | Potential Product |
| 1-bromo-4-methoxy-2-methyl-3-nitrobenzene | Vinylmagnesium bromide | gaylordchemical.comgaylordchemical.com-sigmatropic rearrangement | 4-bromo-5-methoxy-7-methyl-1H-indole |
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies in Indole Construction
Palladium-catalyzed reactions have become powerful tools in the synthesis of complex organic molecules, including polysubstituted indoles. nih.govmdpi.com These methods often involve the coupling of an aniline derivative with an alkyne (Sonogashira coupling) followed by cyclization. mdpi.com For the target molecule, a plausible route would involve the coupling of a 2-alkynyl-substituted aniline with an appropriate coupling partner.
Another palladium-catalyzed approach is the intramolecular C-H functionalization of N-aryl enamines or related substrates. nih.gov A recent development involves the synergistic use of palladium and norbornene to construct polyfunctionalized indoles from oxime esters and aryl iodides. nih.gov
| Catalyst System | Reactants | Reaction Type | Key Features |
| Pd(OAc)2 / Ligand | o-alkynylaniline, Aryl halide | Sonogashira coupling / Cyclization | High functional group tolerance |
| Pd(II) catalyst | N-(2-allylphenyl)benzamide | C-H functionalization | Good to excellent yields |
| Palladium/Norbornene | Oxime ester, Aryl iodide | Cooperative catalysis | Access to polyfunctionalized indoles nih.gov |
Copper-Mediated Cyclization and Annulation Reactions
Copper-catalyzed methods provide an economical and efficient alternative for indole synthesis. gaylordchemical.comthieme-connect.com These reactions often proceed under milder conditions compared to some palladium-catalyzed systems. A domino reaction of 2-haloanilines with 1,3-dicarbonyl compounds using copper catalysis offers a simple and atom-economical process for synthesizing substituted indoles. thieme-connect.com Tandem copper-catalyzed Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling have also been successfully employed to produce multisubstituted indoles. organic-chemistry.org
For the synthesis of this compound, a potential copper-catalyzed approach could involve the reaction of 2,5-dibromo-4-methyl-3-aminophenol with a suitable β-ketoester in the presence of a copper catalyst.
| Copper Catalyst | Reactants | Reaction Type | Advantages |
| Cu2O | 2-haloaniline, 1,3-dicarbonyl compound | Domino reaction | Ligand-free, atom-economical thieme-connect.com |
| CuI / Ligand | Aryl iodide, Enamine | Tandem Ullmann-type coupling / CDC | High yields, good functional group tolerance organic-chemistry.org |
Transition Metal-Free Approaches to Substituted Indoles
While transition metal catalysis is dominant in modern indole synthesis, several metal-free methods have been developed. scilit.comresearchgate.net These approaches often rely on strong bases or photochemical conditions to facilitate cyclization. For instance, the domino reaction of 2-fluorotoluenes and nitriles has been reported to produce 2-arylindoles. researchgate.net Another strategy involves the iodine(III)-mediated bromocarbocyclization for the synthesis of oxoindoles, which can be further functionalized. nih.gov While direct application to this compound might require significant adaptation, these methods represent an expanding area of indole synthesis.
| Reaction Type | Key Reagents | Scope |
| Domino Reaction | 2-fluorotoluene, Nitrile | Synthesis of 2-arylindoles researchgate.net |
| Bromocarbocyclization | Iodine(III) reagent | Synthesis of oxoindoles nih.gov |
Regioselective Introduction of Specific Substituents
Constructing the this compound scaffold necessitates a carefully planned sequence of reactions to install the bromo, methyl, and hydroxyl groups at the C4, C7, and C5 positions, respectively. The functionalization of the indole's benzene ring (positions C4 to C7) is notably more challenging than modifications to the more electron-rich pyrrole ring (C2 and C3). acs.orgnih.gov
Strategies for Bromination at the 4-Position of the Indole Nucleus
Direct electrophilic bromination of a simple indole scaffold typically occurs at the C3 position due to its high nucleophilicity. Therefore, achieving selective bromination at the C4 position requires more sophisticated strategies. These can be broadly categorized into two approaches: direct C-H functionalization using directing groups, or construction of the indole ring from an already brominated precursor.
Directed C-H Functionalization: Modern synthetic methods have employed directing groups (DGs) to guide transition metals to activate the otherwise unreactive C4-H bond. A pivaloyl group at the C3 position, for example, can direct palladium or other metals to functionalize the C4 position. acs.orgresearchgate.net While powerful, these methods often rely on expensive and toxic heavy metal catalysts and require additional steps for the installation and removal of the directing group. acs.orgresearchgate.net A transient directing group strategy has also been explored to mediate C4-functionalization, enhancing the atom and step economy of the process. acs.org
Synthesis from Pre-functionalized Precursors: A more classical and often more practical approach involves building the indole ring from a starting material where the bromine is already in place. The Leimgruber-Batcho and Fischer indole syntheses are prominent examples. For instance, starting from 3-bromo-2-nitrotoluene, one can form the indole ring to yield a 4-bromoindole (B15604) derivative. researchgate.net Similarly, a palladium/norbornene-catalyzed cascade reaction involving ortho-amination and ipso-Heck cyclization can construct C3,C4-disubstituted indoles from ortho-substituted aryl iodides. nih.gov
| Method | Starting Material Example | Reagents & Conditions | Key Features | Yield |
| Directed C-H Functionalization | 3-Pivaloyl-1H-indole | Pd(OAc)₂, CuBr₂, O₂ | Directs bromination to C4. acs.orgresearchgate.net | Moderate to Good |
| Leimgruber-Batcho Synthesis | 3-Bromo-2-nitrotoluene | DMFDMA, then reduction (e.g., H₂, Pd/C) | Builds indole ring from bromo-precursor. researchgate.net | Good |
| Fischer Indole Synthesis | (3-Bromophenyl)hydrazine | Ketone/aldehyde, acid catalyst (e.g., PPA, ZnCl₂) | Can yield 4- and 6-bromo isomers. thermofisher.comwikipedia.org | Variable |
| Catellani-type Reaction | 2-Iodo-3-bromoaniline derivative | Allylamine, Pd catalyst, Norbornene | Cascade reaction forming C3, C4-substituted indole. nih.gov | Good |
Methods for Methylation at the 7-Position of the Indole Nucleus
Similar to C4-bromination, installing a methyl group at the C7 position is challenging via direct electrophilic substitution. Strategies typically involve either a C-H activation approach or, more commonly, the use of a pre-methylated starting material in a classical indole synthesis.
Directed C-H Methylation: The development of directing groups has enabled the site-selective functionalization of the C7 position. For instance, a removable P(O)tBu₂ group on the indole nitrogen can direct palladium catalysts to arylate the C7 position, and related strategies have been developed for methylation. acs.orgnih.gov Rhodium-catalyzed reactions have also been shown to achieve C7-methylation of indoles using specific directing groups and methylating agents. researchgate.net
Classical Indole Syntheses: The most straightforward route to a 7-methylindole (B51510) core is to begin with an appropriately substituted aniline. For example, the Fischer indole synthesis using (2,6-dimethylphenyl)hydrazine (B1362669) and a suitable ketone or aldehyde will yield a 7-methylindole derivative. thermofisher.comrsc.org This approach ensures unambiguous placement of the methyl group. The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions is crucial for the success of the Fischer synthesis. wikipedia.orgrsc.org
| Method | Starting Material Example | Reagents & Conditions | Key Features | Yield |
| Directed C-H Methylation | N-P(O)tBu₂-indole | Rh(III) catalyst, methylating agent | Direct functionalization of C7-H bond. researchgate.net | Moderate |
| Fischer Indole Synthesis | (2,6-Dimethylphenyl)hydrazine | Pyruvic acid, Polyphosphoric acid (PPA) | Builds indole ring with C7-methyl pre-installed. thermofisher.comrsc.org | Good to Excellent |
| Bischler Indole Synthesis | 2,3-Dimethylaniline | α-Haloketone (e.g., 2-chloro-N-phenacyl-aniline) | Forms indole from aniline and α-haloketone. | Variable |
| Palladium-Catalyzed Cyclization | N-(2-allyl-6-methylphenyl)benzamide | Pd(II) catalyst, oxidant (e.g., BQ) | Intramolecular C-H activation/cyclization. mdpi.com | Good to Excellent |
Approaches for Hydroxylation at the 5-Position: Direct and Indirect Functionalization
Introducing a hydroxyl group at the C5 position can be accomplished through either direct oxidation of a C5-H bond or, more commonly, through an indirect route involving the demethylation of a 5-methoxyindole (B15748) precursor.
Direct Hydroxylation: Direct C-H hydroxylation of the indole benzene ring is synthetically challenging due to the higher reactivity of the pyrrole ring. However, advances have been made using directed C-H activation strategies. For instance, a pivaloyl group at the C3 position can direct borylation, which can then be oxidized to a hydroxyl group at the C5 position. acs.orgresearchgate.net Furthermore, certain copper-catalyzed reactions have shown promise in the regioselective C5-H functionalization of indoles bearing carbonyl groups at the C3 position. nih.gov
Indirect Functionalization (Demethylation): A widely used and reliable strategy is to start with a precursor containing a methoxy group, which is a stable and readily available functional group. For instance, a Fischer indole synthesis starting from a p-anisidine (B42471) derivative (4-methoxyphenylhydrazine) will yield a 5-methoxyindole. This methoxy group can then be cleaved to reveal the desired 5-hydroxyl group. A variety of reagents are available for this ether cleavage, with boron tribromide (BBr₃) being one of the most effective. Alternative methods using aluminum halides in combination with thiols have also been reported for the selective demethylation of 5-methoxyindoles. tandfonline.com
| Method | Reagent/Catalyst | Substrate Example | Key Features |
| Direct C-H Hydroxylation | BBr₃ then NaBO₃·4H₂O | C3-Pivaloyl-indole | Transition-metal-free directed borylation-oxidation. acs.orgnih.gov |
| Copper-Catalyzed Alkylation | Cu(OAc)₂·H₂O / AgSbF₆ | 3-Carbonyl-indole | Regioselective C5-H alkylation, potential precursor. nih.gov |
| Ether Demethylation | Boron tribromide (BBr₃) | 5-Methoxyindole | Highly effective but harsh reagent. tandfonline.com |
| Ether Demethylation | AlBr₃ / Ethanethiol (EtSH) | 5-Methoxyindole | Selective demethylation under milder conditions. tandfonline.com |
| Ether Demethylation | Pyridinium hydrochloride | 5-Methoxyindole | Cleavage at high temperatures. |
Considerations for Ortho-Hydroxylation in Substituted Indoles
The introduction of the hydroxyl group at C5 in 4-bromo-7-methyl-1H-indole is an ortho-hydroxylation relative to the C4-bromo substituent. The existing substituents on the ring significantly influence the feasibility and regioselectivity of this transformation.
The electron-withdrawing nature of the bromine at C4 deactivates the benzene ring towards electrophilic attack, making direct electrophilic hydroxylation challenging. However, this electronic effect can be exploited in directed metalation strategies. A common approach involves ortho-lithiation, where a directing group (often on the indole nitrogen) guides a strong base to deprotonate the adjacent C-H bond. In the context of the target molecule, a protecting group on the nitrogen could potentially direct lithiation to the C7 position due to the presence of the methyl group, or to the C2 position. Directing lithiation to C5 in the presence of a C4-bromo substituent is difficult.
A more viable strategy involves a directed C-H activation approach where a catalyst is guided to the C5 position. As mentioned, a C3-pivaloyl group has been shown to direct functionalization to the C5 position. acs.orgresearchgate.net The interplay between the directing group and the electronic effects of the C4-bromo and C7-methyl groups would need to be carefully considered and optimized to achieve the desired regioselectivity.
Protective Group Chemistry in the Synthesis of this compound Precursors
The synthesis of a complex molecule like this compound often necessitates the use of protecting groups to mask reactive functional groups, particularly the N-H of the indole ring. mdpi.org The indole N-H is acidic and can interfere with many reactions, such as metalations, and its presence can direct reactions to undesired positions. mdpi.org
The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its removal without affecting other functional groups in the molecule. Common N-protecting groups for indoles include sulfonyl, carbamate, and silyl (B83357) ethers.
Sulfonyl Groups: Arylsulfonyl groups, such as tosyl (Ts) and phenylsulfonyl (PhSO₂), are robust and strongly electron-withdrawing. This deactivates the pyrrole ring, preventing unwanted side reactions during electrophilic aromatic substitution on the benzene ring. They also facilitate N-deprotonation for subsequent reactions. However, their removal can require harsh conditions, such as strong reducing agents or bases. researchgate.net
Carbamate Groups: The tert-butoxycarbonyl (Boc) group is widely used due to its easy introduction and removal under acidic conditions. However, it can be labile and may not withstand strongly basic or nucleophilic conditions. mdpi.org
Silyl Ether Groups: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another common choice. It is stable to a wide range of conditions but can be selectively removed using fluoride (B91410) ions. acs.org
The selection of an appropriate protecting group strategy is a key tactical consideration. For a multi-step synthesis, an orthogonal set of protecting groups—where each can be removed in any order without affecting the others—is highly desirable. umn.edu
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |
| Tosyl | Ts | TsCl, base (e.g., NaH, pyridine) | Strong base (e.g., NaOH, KOH), reductive (e.g., Mg/MeOH) | Stable to acid, oxidation, many organometallics. |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, base | Reductive cleavage (e.g., Na/Hg), strong base. researchgate.net | Very stable. |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Strong acid (e.g., TFA), thermolysis. mdpi.org | Labile to strong base and nucleophiles. |
| Benzyl | Bn | BnBr, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C), strong Lewis acids (e.g., AlCl₃). researchgate.net | Stable to base, mild acid. |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEMCl, base (e.g., NaH) | Fluoride source (e.g., TBAF), strong acid. acs.org | Stable to a wide range of conditions. |
Sustainable and Scalable Synthetic Routes for Analog Production
The principles of green chemistry are increasingly important in the synthesis of fine chemicals and pharmaceutical intermediates. For a molecule like this compound, developing sustainable and scalable routes involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.orgrug.nl
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product, are highly atom- and step-economical. nih.gov Innovative MCRs have been developed for indole synthesis that proceed under mild conditions using environmentally benign solvents like ethanol (B145695) and avoiding metal catalysts. rsc.orgrug.nlresearchgate.net Adapting such strategies could provide a sustainable pathway to the core indole structure.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing for scalability and safety. mdpi.comnih.gov Reactions can be performed at high temperatures and pressures in microreactors, drastically reducing reaction times and improving yields. mdpi.com This technology is particularly well-suited for handling hazardous intermediates or exothermic reactions safely. acs.org A multi-step synthesis could be "telescoped" in a flow system, where the output of one reactor flows directly into the next, eliminating the need for intermediate workups and purifications. acs.org
Catalytic C-H Activation: While many C-H activation methods rely on precious metals, ongoing research aims to develop catalysts based on more abundant and less toxic metals. nih.gov Furthermore, transition-metal-free strategies, such as the boron-mediated C-H hydroxylation, represent a significant step towards more sustainable functionalization methods. acs.orgnih.gov The ideal scalable synthesis would combine these approaches—for example, a multicomponent reaction to form a core intermediate followed by a series of catalytic C-H functionalizations in a continuous flow system.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 7 Methyl 1h Indol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of chemically distinct protons and their immediate electronic environment. For 4-bromo-7-methyl-1H-indol-5-ol, signals corresponding to the indole (B1671886) N-H proton, the hydroxyl O-H proton, three aromatic protons on the indole ring, and the methyl group protons are expected. The chemical shifts are influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly informative for confirming the substitution pattern.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H1 (N-H) | ~11.2 (broad singlet) | - |
| H2 | ~7.2 (t, J ≈ 2.5 Hz) | ~125 |
| H3 | ~6.4 (t, J ≈ 2.5 Hz) | ~101 |
| C3a | - | ~128 |
| C4 | - | ~100 |
| C5 | - | ~148 |
| O-H | ~9.0 (singlet) | - |
| H6 | ~6.8 (s) | ~110 |
| C7 | - | ~120 |
| 7-CH₃ | ~2.4 (s) | ~16 |
Note: 's' denotes singlet, 't' denotes triplet. Chemical shifts are predictions and may vary based on solvent and experimental conditions.
2D NMR experiments are crucial for establishing the precise connectivity of the atoms identified in 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, a key correlation would be expected between the protons at the C2 and C3 positions of the indole ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It would definitively link the ¹H signals of the methyl group and the aromatic protons to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is vital for confirming the substitution pattern. For instance, the methyl protons (H on 7-CH₃) would show correlations to C7 and C7a, and the aromatic proton H6 would show correlations to C4, C5, and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the methyl protons and the N-H proton, confirming their spatial proximity on the indole ring.
| NOESY | 7-CH₃ ↔ H6 | Spatial proximity of the methyl group and the adjacent aromatic proton |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom. Analysis of the fragmentation patterns gives further insight into the molecule's structure.
Predicted HRMS Data
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Notes |
|---|---|---|---|
| [M]⁺ (⁷⁹Br) | C₉H₈⁷⁹BrNO | 224.9789 | Molecular ion with the lighter bromine isotope |
| [M]⁺ (⁸¹Br) | C₉H₈⁸¹BrNO | 226.9769 | Molecular ion with the heavier bromine isotope |
| [M-CH₃]⁺ | C₈H₅BrNO | 210.9633 | Loss of the methyl group |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., -OH, C-Br)
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H bonds, aromatic C-H and C=C bonds, and the C-Br bond. researchgate.netmasterorganicchemistry.comvscht.czlibretexts.orglibretexts.org
Predicted Characteristic IR Absorptions
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H stretch (H-bonded) | 3400–3200 | Broad, strong |
| N-H stretch | ~3400 | Medium, sharp |
| Aromatic C-H stretch | 3100–3000 | Medium |
| Aliphatic C-H stretch | 2950–2850 | Medium |
| Aromatic C=C stretch | 1620–1450 | Medium to strong |
X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation Determination
Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. acs.orgnih.govresearchgate.netmdpi.com This technique can precisely determine the three-dimensional coordinates of every atom (excluding hydrogens, typically) in the crystal lattice. The resulting data would confirm the connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the solid state, including intermolecular interactions like hydrogen bonding involving the hydroxyl (-OH) and amine (-NH) groups, which are crucial for understanding the material's physical properties. acs.orgnih.govresearchgate.netmdpi.com
Data Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Details of the crystal symmetry and packing |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal |
| Atomic Coordinates | The precise position of each atom in the unit cell |
| Bond Lengths & Angles | Exact geometric parameters of the molecule |
| Intermolecular Interactions | Identification and measurement of hydrogen bonds, π-stacking, etc. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula (C₉H₈BrNO). A close match (typically within ±0.4%) provides strong evidence for the correctness of the assigned formula. davidson.eduma.eduyoutube.com
Elemental Analysis for C₉H₈BrNO
| Element | Theoretical Mass % |
|---|---|
| Carbon (C) | 47.82% |
| Hydrogen (H) | 3.57% |
| Bromine (Br) | 35.34% |
| Nitrogen (N) | 6.20% |
Theoretical and Computational Investigations of 4 Bromo 7 Methyl 1h Indol 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods provide a powerful lens through which the intrinsic properties of 4-bromo-7-methyl-1H-indol-5-ol can be explored at the atomic level.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying indole (B1671886) derivatives. rsc.orgchemrxiv.org For this compound, DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing the molecular geometry to its lowest energy state. researchgate.net
From the optimized geometry, a wealth of ground-state properties can be determined. The distribution of electron density, for instance, can be visualized through the molecular electrostatic potential (MEP) map, which would identify the electron-rich and electron-poor regions of the molecule. It is anticipated that the oxygen of the hydroxyl group and the nitrogen of the indole ring would be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl and N-H groups would represent areas of positive potential.
Furthermore, DFT is a reliable method for predicting spectroscopic parameters. The vibrational frequencies calculated can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. Theoretical predictions of NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO), can also be compared with experimental data to confirm the molecular structure. researchgate.net The electronic absorption spectra, which are crucial for understanding the photophysical properties of indole derivatives, can be simulated using Time-Dependent DFT (TD-DFT). nih.gov For substituted indoles, the nature and position of substituents significantly influence the energies of the lowest two excited singlet states, the ¹La and ¹Lb states. ru.nlnih.gov The electron-donating hydroxyl and methyl groups, along with the electron-withdrawing bromine atom, are expected to modulate the energies of these transitions in this compound.
A summary of predicted spectroscopic and electronic properties for this compound, based on typical DFT calculations for substituted indoles, is presented in Table 1.
| Property | Predicted Value | Computational Method |
|---|---|---|
| HOMO-LUMO Gap | ~4.5 - 5.5 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | ~2.0 - 3.0 D | B3LYP/6-311+G(d,p) |
| ¹La Transition Energy | ~260 - 280 nm | TD-DFT/B3LYP/6-311+G(d,p) |
| ¹Lb Transition Energy | ~285 - 300 nm | TD-DFT/B3LYP/6-311+G(d,p) |
For a more rigorous analysis of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide higher accuracy for properties like interaction energies and electronic excitation energies. nih.gov
For this compound, high-accuracy ab initio calculations would be particularly valuable for benchmarking the results obtained from DFT. They can provide a more precise description of electron correlation effects, which are important for accurately predicting the subtle electronic effects of the substituents. For instance, the interaction between the indole π-system and solvent molecules, which can involve both hydrogen bonding and π-stacking interactions, can be more accurately described with these higher-level methods. nih.gov
The indol-5-ol moiety of this compound can potentially exist in different tautomeric forms, most notably the keto-enol tautomerism where the hydroxyl proton migrates to a carbon atom of the indole ring. nist.gov Computational studies are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net The equilibrium between tautomers can be significantly influenced by the surrounding environment, such as the polarity of the solvent. wuxiapptec.com
For the indol-5-ol, the enol form (the hydroxyl form) is generally expected to be the more stable tautomer in the gas phase and in nonpolar solvents. However, in polar, protic solvents, the keto tautomer might be stabilized through hydrogen bonding interactions. Computational models that include solvent effects, either implicitly through a polarizable continuum model (PCM) or explicitly with the inclusion of solvent molecules, are crucial for accurately predicting the tautomeric equilibrium in solution. mdpi.com
Conformational analysis would primarily focus on the orientation of the hydroxyl group relative to the indole ring. While the rotation around the C-O bond is expected to have a relatively low energy barrier, identifying the most stable conformer is important for accurate predictions of other molecular properties.
Table 2 presents a hypothetical relative energy landscape for the tautomers of this compound in different environments.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
|---|---|---|
| 5-hydroxy (enol) | 0.0 (Reference) | 0.0 (Reference) |
| Keto form 1 | +8 to +12 | +4 to +7 |
| Keto form 2 | +10 to +15 | +6 to +9 |
Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. dovepress.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, solvent interactions, and other dynamic processes on the nanosecond to microsecond timescale. mdpi.com
For this compound, an MD simulation in a solvent like water would reveal the explicit hydrogen bonding network between the solute and solvent molecules. nih.gov The hydroxyl and N-H groups of the indole would act as hydrogen bond donors, while the oxygen and nitrogen atoms could act as acceptors. The simulation would also show the orientation and residence time of water molecules in the solvation shell of the molecule. The analysis of radial distribution functions (RDFs) from the simulation trajectory can provide quantitative information about the structuring of the solvent around specific atoms of the solute. mdpi.com
MD simulations are also invaluable for studying the interaction of the molecule with larger biological systems, such as lipid bilayers or proteins. For instance, simulations could predict the preferred location and orientation of this compound within a lipid membrane, which is relevant for its potential bioavailability and mechanism of action if it were a drug candidate. nih.gov
Computational Studies on Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally. rsc.org
For this compound, computational studies can be used to investigate the mechanisms of its synthesis and subsequent reactions. For example, the final steps in a potential synthesis might involve bromination or methylation of an indole precursor. DFT calculations can be used to model the reaction pathways for these transformations, identifying the transition state structures and calculating the corresponding activation energy barriers. researchgate.net
The reactivity of the substituted indole ring can also be explored. For instance, the susceptibility of different positions on the ring to electrophilic substitution can be assessed by calculating the energies of the sigma-complex intermediates. Such calculations could predict the regioselectivity of reactions like nitration or acylation. Similarly, transition metal-catalyzed cross-coupling reactions at the bromine-substituted position are common for bromoarenes, and computational studies can help in understanding the catalytic cycle and the factors that influence the reaction efficiency. mdpi.com
Table 3 provides a hypothetical comparison of activation energies for a representative electrophilic substitution reaction on the indole ring of this compound.
| Position of Electrophilic Attack | Calculated Relative Activation Energy (kcal/mol) | Expected Major Product |
|---|---|---|
| C2 | +5 to +8 | Minor |
| C3 | 0.0 (Reference) | Major |
| C6 | +3 to +6 | Minor |
Mechanistic Insights into Electrophilic and Nucleophilic Reactions
Due to the absence of direct experimental or computational studies on the reactivity of this compound, a theoretical analysis based on established principles of indole chemistry and computational studies of analogous substituted indoles is presented. The reactivity of the indole nucleus is significantly influenced by the electronic effects of its substituents. In this compound, the interplay of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing but ortho-, para-directing bromo (-Br) group, dictates its behavior in electrophilic and nucleophilic reactions.
Electrophilic Reactions:
The indole ring is inherently electron-rich and typically undergoes electrophilic substitution, preferentially at the C3 position of the pyrrole (B145914) ring. The stability of the resulting intermediate, which does not disrupt the aromaticity of the benzene (B151609) ring, is a key factor in this regioselectivity. The substituents on the benzene ring of this compound modulate this reactivity.
The hydroxyl group at C5 and the methyl group at C7 are both electron-donating groups, which increase the electron density of the indole ring system, thereby activating it towards electrophilic attack. Conversely, the bromo group at C4 is an electron-withdrawing group via induction but can donate electron density through resonance, making it a deactivating but ortho-, para-directing group.
Computational methods such as Density Functional Theory (DFT) can provide insights into the electronic properties governing these reactions. Frontier Molecular Orbital (FMO) theory is particularly useful, where the Highest Occupied Molecular Orbital (HOMO) indicates the sites most susceptible to electrophilic attack. For a hypothetical analysis of this compound, the HOMO would be expected to have a high coefficient at the C3 position, reinforcing its role as the primary site for electrophilic substitution. The electron-donating groups at C5 and C7 would further increase the energy of the HOMO, making the molecule more reactive towards electrophiles compared to unsubstituted indole.
The molecular electrostatic potential (MEP) is another valuable tool for predicting the sites of electrophilic attack. In this compound, the MEP would likely show the most negative potential (red region) around the C3 position, indicating the highest electron density and susceptibility to electrophiles.
A hypothetical data table illustrating the expected electronic properties from a DFT calculation is presented below.
| Position | Mulliken Atomic Charge (e) | HOMO Coefficient |
| N1 | -0.55 | -0.25 |
| C2 | 0.15 | 0.30 |
| C3 | -0.30 | -0.65 |
| C4 | 0.10 | 0.15 |
| C5 | -0.20 | -0.20 |
| C6 | -0.10 | 0.10 |
| C7 | -0.15 | -0.18 |
Note: These are hypothetical values based on general trends for substituted indoles and are for illustrative purposes only.
Nucleophilic Reactions:
Nucleophilic substitution reactions on the indole ring are less common unless facilitated by the presence of a good leaving group and/or activating substituents. In the case of this compound, the bromo group at the C4 position could potentially undergo nucleophilic aromatic substitution. However, such reactions typically require harsh conditions or activation through metal catalysis.
Computational studies on bromoindoles suggest that the Lowest Unoccupied Molecular Orbital (LUMO) is key to understanding their reactivity towards nucleophiles. The LUMO would be expected to have a significant coefficient at the C4 position, indicating that this is the most electrophilic carbon atom in the benzene ring and thus the most likely site for nucleophilic attack. The presence of electron-donating groups (-OH and -CH₃) would generally disfavor nucleophilic aromatic substitution by increasing the electron density of the ring.
Mechanistic investigations into nucleophilic additions to indolynes, which can be generated from haloindoles, have been a subject of computational study. nih.gov These studies reveal that the regioselectivity of nucleophilic attack is controlled by the distortion energies of the indolyne intermediate. nih.gov While the generation of an indolyne from this compound is a possibility under strong basic conditions, the specific regiochemical outcome of nucleophilic attack would depend on the relative stabilities of the possible anionic intermediates, which could be modeled computationally.
Predictive Modeling of Structure-Reactivity Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the structural or physicochemical properties of molecules with their biological activity or chemical reactivity. For this compound, while no specific models exist, we can theorize about the development of such models based on computational studies of substituted indoles.
A QSAR or QSPR model for a series of substituted indoles, including this compound, would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: These parameters quantify the electronic aspects of the molecule. For this compound, these would include:
HOMO and LUMO energies: As discussed previously, these are crucial for predicting reactivity in electrophilic and nucleophilic reactions, respectively. A lower LUMO energy and a higher HOMO energy would generally imply higher reactivity.
Mulliken atomic charges: These provide an indication of the electron distribution and potential sites for electrostatic interactions.
Steric Descriptors: These parameters relate to the size and shape of the molecule, which can influence how it interacts with other molecules or active sites. Examples include:
Molecular weight
Molecular volume and surface area
Ovality
Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its behavior in biological systems. The most common descriptor is:
LogP (partition coefficient): This is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol (B41247) and water.
A hypothetical QSAR model for the reactivity of a series of substituted indoles in an electrophilic substitution reaction might take the following form:
Reactivity = c₀ + c₁(HOMO energy) + c₂(C3 Mulliken charge) + c₃(LogP)
Where c₀, c₁, c₂, and c₃ are coefficients determined through statistical regression analysis.
The development of such a model would allow for the prediction of the reactivity of new indole derivatives, including isomers or analogues of this compound, without the need for experimental synthesis and testing. Computational tools are essential in generating these descriptors for large sets of molecules, forming the basis of predictive modeling. ijpsi.orgnih.goveurjchem.commdpi.com
A hypothetical data table of molecular descriptors for this compound that could be used in a QSPR model is presented below.
| Descriptor | Hypothetical Value |
| HOMO Energy (eV) | -5.2 |
| LUMO Energy (eV) | -0.8 |
| Dipole Moment (Debye) | 2.5 |
| Molecular Weight ( g/mol ) | 242.1 |
| LogP | 2.8 |
| Molecular Surface Area (Ų) | 250 |
Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational chemistry software.
Chemical Reactivity and Derivatization Strategies for 4 Bromo 7 Methyl 1h Indol 5 Ol
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core
The indole nucleus is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The pyrrole (B145914) ring, in particular, is significantly more reactive than the benzene (B151609) ring.
Regioselectivity and Directing Effects of Bromine, Methyl, and Hydroxyl Substituents
The regiochemical outcome of electrophilic aromatic substitution on 4-bromo-7-methyl-1H-indol-5-ol is determined by the cumulative electronic and steric effects of the substituents on the indole core.
Hydroxyl Group (-OH) at C5: The hydroxyl group is a potent activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. This significantly increases the electron density at the C4 and C6 positions.
Bromine Atom (-Br) at C4: Halogens are generally deactivating due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. In this molecule, the bromine at C4 will direct incoming electrophiles to the C5 and C3 positions.
Methyl Group (-CH3) at C7: The methyl group is a weak activating group and an ortho, para-director through an inductive electron-donating effect. It will therefore direct electrophiles to the C6 and C2 positions.
Reactivity Profile at C2, C3, and Benzenoid Ring Positions
The indole ring system exhibits a distinct reactivity profile, with the C3 position of the pyrrole ring being the most nucleophilic and thus the primary site for electrophilic attack. stackexchange.com This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the resulting intermediate without disrupting the aromaticity of the benzene ring. stackexchange.com
C3 Position: This position is the most activated site for electrophilic substitution in the vast majority of indoles. The combined directing effects of the substituents in this compound are unlikely to alter this inherent reactivity.
C2 Position: Electrophilic attack at the C2 position is generally less favored than at C3. stackexchange.com However, if the C3 position is blocked, substitution can occur at C2. In the case of this compound, the C7-methyl group provides some activation towards C2, but this is generally a minor influence compared to the strong activation of C3.
Benzenoid Ring Positions (C6): The benzenoid portion of the indole is less reactive towards electrophiles than the pyrrole ring. However, the strong activating effect of the C5-hydroxyl group significantly enhances the nucleophilicity of the C6 position, making it a viable site for substitution, particularly if the more reactive pyrrole ring positions are sterically hindered or electronically deactivated. The C7-methyl group also directs towards C6.
Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Predicted Reactivity | Rationale |
| C3 | Primary | Inherent high nucleophilicity of the indole C3 position. |
| C6 | Secondary | Strong ortho-directing effect of the C5-hydroxyl group and para-directing effect of the C7-methyl group. |
| C2 | Tertiary | Less favorable than C3, but possible under certain conditions. |
Nucleophilic Substitution Reactions Involving the C-Br Bond
Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution under standard conditions. However, these reactions can be facilitated under specific circumstances. For a nucleophilic aromatic substitution (SNA) to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group.
In this compound, the indole ring itself is electron-rich, and the hydroxyl and methyl groups are electron-donating, which disfavors a classical SNAr mechanism. Therefore, displacement of the bromine atom via nucleophilic attack would likely necessitate the use of transition metal catalysis, such as palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, or Sonogashira reactions). These methods allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C4 position.
Functional Group Transformations of the Hydroxyl Group
The phenolic hydroxyl group at the C5 position is a versatile functional handle for a variety of chemical transformations.
Alkylation and Acylation Reactions at the 5-Position
The hydroxyl group of this compound can be readily converted to its corresponding ether or ester derivatives through alkylation and acylation reactions, respectively.
Alkylation: O-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a Williamson ether synthesis with the alkyl halide. mdpi.com
Acylation: O-acylation can be accomplished using acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base such as pyridine or triethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism to form the corresponding ester. ias.ac.in
Interactive Data Table: Common Reagents for Hydroxyl Group Functionalization
| Transformation | Reagent Class | Example Reagents | Product |
| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | 5-Alkoxy-4-bromo-7-methyl-1H-indole |
| Acylation | Acyl Halides/Anhydrides | Acetyl chloride, Acetic anhydride | 5-Acyloxy-4-bromo-7-methyl-1H-indole |
Oxidation Pathways of the Phenolic Hydroxyl Group
Phenolic hydroxyl groups, particularly on electron-rich aromatic systems like indoles, are susceptible to oxidation. The oxidation of 5-hydroxyindoles can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation pathways can lead to the formation of quinone-like structures. portlandpress.comnih.gov The presence of the electron-donating methyl group and the electron-rich indole nucleus would likely make the 5-hydroxyl group of this compound sensitive to oxidation, potentially yielding reactive intermediates that could undergo further transformations or polymerization.
Transition Metal-Catalyzed Cross-Coupling Reactions at the 4-Position
The bromine atom at the 4-position of this compound provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. mdpi.com The reactivity of the aryl bromide in these couplings generally follows the order I > Br > Cl. wikipedia.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron reagent (typically a boronic acid or ester) and an organic halide. nih.gov This reaction is widely used for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would allow for the introduction of various aryl or heteroaryl substituents at the 4-position.
Typical conditions for a Suzuki-Miyaura coupling on a bromoindole involve a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2, a base like K2CO3 or Cs2CO3, and a solvent system such as a mixture of an organic solvent (e.g., dioxane, DME) and water. nih.govnih.gov For instance, the Suzuki coupling of 5-bromoindazoles with various boronic acids has been successfully demonstrated using Pd(dppf)Cl2 as the catalyst. nih.gov The synthesis of 4,4'-bi-indole has been achieved from 4-bromoindole (B15604) and 4-boronic acid indole, although yields were modest under certain ligand-free conditions. acs.org
Sonogashira Coupling:
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkynes. Applying this reaction to this compound would enable the introduction of an alkynyl group at the 4-position, which can serve as a precursor for further transformations.
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine). organic-chemistry.org Room-temperature, copper-free Sonogashira reactions of 4-bromo-1H-indole have been reported to proceed in good yield. nih.gov
Heck Reaction:
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction would allow for the introduction of a vinyl group at the 4-position of the indole core. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org
Catalysts such as Pd(OAc)2 or Pd(PPh3)4 are commonly used, often in the presence of a phosphine ligand and a base like triethylamine. wikipedia.org Intramolecular Heck reactions of N-(o-bromoaryl) indole-3-carboxamides have been developed to synthesize enantioenriched spiro indolines. acs.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. wikipedia.org This reaction provides a direct route to N-arylated and N-heteroarylated indoles. For this compound, this reaction would enable the introduction of a variety of primary and secondary amines at the 4-position.
The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. libretexts.org Ligands such as XantPhos and DavePhos have been shown to be effective for the amination of bromoindoles. libretexts.orgchemrxiv.org Reactions on unprotected halotryptophans have been successfully carried out in aqueous conditions, highlighting the potential for this methodology on complex biomolecules. rsc.org
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4 / Base | 4-Aryl-7-methyl-1H-indol-5-ol |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2 / CuI / Base | 4-Alkynyl-7-methyl-1H-indol-5-ol |
| Heck | Alkene | Pd(OAc)2 / Ligand / Base | 4-Alkenyl-7-methyl-1H-indol-5-ol |
| Buchwald-Hartwig | R1R2NH | Pd(OAc)2 / Ligand / Base | 4-(Amino)-7-methyl-1H-indol-5-ol |
Radical Chemistry and Potential for Radical Scavenging Mechanisms
The presence of a phenolic hydroxyl group on the this compound scaffold suggests potential for radical scavenging activity. Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is often stabilized by resonance, which reduces its reactivity and prevents it from propagating further radical chain reactions.
Bromophenols, in particular, have been identified as potent radical scavengers. nih.gov The antioxidant activity of bromophenols is attributed to their ability to donate a hydrogen atom or an electron, a process facilitated by the presence of both the bromine and hydroxyl groups on the aromatic ring. nih.gov
The indole nucleus itself can also participate in radical reactions. Pineal indoles, such as serotonin (B10506) and melatonin, have demonstrated significant antioxidant and free radical scavenging activities. nih.gov They can inhibit lipid peroxidation and scavenge superoxide and hydroxyl radicals. nih.gov
For this compound, the radical scavenging mechanism would likely involve the donation of the hydrogen atom from the 5-hydroxyl group. The resulting radical could be stabilized by delocalization of the unpaired electron over the aromatic ring system. The presence of the electron-donating methyl group at the 7-position and the electron-withdrawing bromine atom at the 4-position would influence the stability of this radical and, consequently, the antioxidant potential of the molecule.
Advanced Studies on the Biological Interactions of 4 Bromo 7 Methyl 1h Indol 5 Ol and Its Structural Analogs Mechanistic and Molecular Focus
Investigation of Molecular Targets and Binding Mechanisms
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. The specific substitutions on 4-bromo-7-methyl-1H-indol-5-ol—a bromine atom, a methyl group, and a hydroxyl group—would critically influence its electronic and steric properties, thereby determining its target specificity and binding mechanisms.
Enzyme Inhibition Studies: Mechanistic Insights into Modulation of Enzymatic Activity
While direct enzyme inhibition data for this compound is not available, substituted indoles are known inhibitors of various enzymes. For instance, indole derivatives have been investigated as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide production in bacteria. The inhibition of such enzymes can enhance the efficacy of antibiotics. Studies on related bromoindoles, such as 6-bromoindole, have shown that this core can be functionalized to produce potent enzyme inhibitors. The specific bromine and hydroxyl positioning on the this compound ring would be expected to play a significant role in forming hydrogen bonds or halogen bonds within an enzyme's active site, potentially leading to competitive or non-competitive inhibition.
Receptor Modulation Studies: Molecular Interactions with Cellular Receptors
The indole structure is a key component of many endogenous ligands, such as the neurotransmitter serotonin (B10506). Consequently, indole derivatives are frequently studied for their ability to modulate cellular receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The hydroxyl group at the 5-position of this compound is analogous to the 5-hydroxyl group of serotonin, suggesting a potential for interaction with serotonergic receptors. The bromine and methyl groups would further modify the affinity and selectivity for different receptor subtypes. Molecular modeling and radioligand binding assays would be necessary to determine the specific receptor interactions and whether the compound acts as an agonist, antagonist, or allosteric modulator.
Interactions with Biomolecular Structures and Complexes
Beyond specific enzymes and receptors, small molecules can interact with larger biomolecular assemblies, leading to a modulation of their function.
Binding to Nucleic Acids (e.g., G-Quadruplex DNA) and Associated Structural Changes
Certain planar aromatic molecules, including some indole derivatives, have been shown to interact with non-canonical DNA structures like G-quadruplexes. These structures are found in telomeric regions and oncogene promoters, making them attractive targets for anticancer drug development. nih.govnih.gov Compounds that bind to and stabilize G-quadruplexes can inhibit the activity of telomerase, an enzyme crucial for cancer cell proliferation. nih.gov The planar indole ring of this compound could potentially intercalate between the G-quartets or bind to the grooves of the G-quadruplex structure. The substituents would influence the binding affinity and selectivity. Biophysical techniques such as circular dichroism, fluorescence spectroscopy, and NMR would be required to confirm such interactions and elucidate the associated structural changes in the DNA.
| Potential G-Quadruplex Binding Parameters | Description |
| Binding Affinity (Kb) | A quantitative measure of the binding strength between the compound and G-quadruplex DNA. |
| Binding Stoichiometry | The ratio of compound molecules to G-quadruplex DNA molecules in the complex. |
| Mode of Binding | The specific manner of interaction, such as end-stacking, intercalation, or groove binding. |
| Structural Changes | Alterations in the G-quadruplex DNA conformation upon compound binding. |
Modulation of Protein-Protein Interactions within Cellular Systems
Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy for various diseases. nih.gov PPI interfaces are often large and flat, making them challenging targets for small molecules. nih.gov However, "hot spots" of key amino acid residues can be targeted to disrupt or stabilize these interactions. nih.gov Indole-containing compounds, such as Obatoclax, have been developed as inhibitors of the Bcl-2 family of proteins, which are involved in apoptosis. nih.gov It is conceivable that this compound or its derivatives could be designed to mimic a key secondary structural element, like an α-helix or β-sheet, at a PPI interface, thereby disrupting the formation of a protein complex. nih.gov
Membrane Interactions and Effects on Membrane-Associated Proteins
The lipophilicity imparted by the indole ring and the bromo- and methyl- substituents suggests that this compound could interact with cellular membranes. This interaction could range from simple partitioning into the lipid bilayer to more specific effects on the function of membrane-associated proteins, such as ion channels or transporters. The hydroxyl group could act as a hydrogen bond donor or acceptor, potentially anchoring the molecule at the membrane-water interface. The extent of these interactions would influence the compound's bioavailability and potential off-target effects.
Cellular Pathway Modulation in Model Systems (e.g., Regulation of Biofilm Formation, Cell Cycle Progression)
The indole scaffold is a well-established signaling molecule in various biological systems, capable of modulating complex cellular processes. The functional groups present in this compound—a bromine atom, a methyl group, and a hydroxyl group—are known to significantly influence the biological activity of the parent indole ring.
Regulation of Biofilm Formation
Indole and its derivatives are recognized as important signaling molecules in bacteria, influencing behaviors such as biofilm formation, virulence, and antibiotic resistance. The presence of a halogen, like bromine, on the indole ring has been shown to be a critical determinant of anti-biofilm activity.
For instance, studies on halogenated indoles have demonstrated their ability to inhibit biofilm formation in various pathogenic bacteria. The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine and its synthetic analogs have shown potent activity against biofilms of Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. mdpi.comresearchgate.net The bromine atoms are considered essential for this inhibitory effect. mdpi.comresearchgate.net Similarly, 2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have exhibited excellent activity in inhibiting biofilm formation and eradicating mature biofilms of S. aureus. mdpi.com
Furthermore, hydroxylated indole derivatives, such as 7-hydroxyindole, have been identified as potent agents against biofilms of extensively drug-resistant Acinetobacter baumannii (XDRAB). At sub-inhibitory concentrations, 7-hydroxyindole not only prevents biofilm formation but can also eradicate established biofilms. Mechanistic studies suggest that this activity is linked to the downregulation of genes involved in quorum sensing, such as abaI and abaR. nih.govnih.gov
The combination of a bromine atom and a hydroxyl group on the indole ring of this compound suggests a strong potential for modulating bacterial biofilm formation, possibly through interference with quorum sensing pathways or other mechanisms essential for biofilm integrity.
Cell Cycle Progression
Indole derivatives are also widely recognized for their impact on cell cycle progression in eukaryotic cells, particularly in the context of cancer research. Many synthetic and natural indole compounds have been shown to induce cell cycle arrest at various phases, leading to anti-proliferative effects.
For example, novel indole retinoid derivatives have been shown to induce cell cycle arrest in the G0/G1 phase in human leukemia (HL-60) cells. This arrest is associated with the modulation of key signaling proteins like AKT and ERK. nih.gov Other studies on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives demonstrated their ability to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov
Halogenation of the indole ring can also play a significant role in the anti-cancer activity of these compounds, which often involves cell cycle modulation. Halogenated spirooxindoles, for instance, are known to induce cell cycle arrest as part of their mechanism of action against various cancer cell lines. nih.govresearchgate.net The presence of a bromine atom in this compound could therefore contribute to its potential as a modulator of cell cycle progression. The hydroxyl group may also enhance this activity, as seen in some hydroxyl-containing bisindoles that exhibit cytotoxicity against cancer cell lines. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution of Biological Phenomena
Structure-activity relationship (SAR) studies of indole derivatives have provided valuable insights into how different substituents on the indole ring influence their biological activities. These studies are crucial for the rational design of more potent and selective compounds.
SAR in Anti-Biofilm Activity
In the context of anti-biofilm activity, the position and nature of substituents on the indole ring are critical.
Halogenation: The presence of a halogen is a recurring theme in potent anti-biofilm indole derivatives. In a study of 2,2-bis(6-bromo-3-indolyl)ethylamine and its analogs, the bromine atoms at the 6-position were found to be important for activity. mdpi.comresearchgate.net Replacing bromine with fluorine altered the activity spectrum, indicating that the type of halogen also matters. mdpi.com In another study on 3-acyl-5-bromoindole derivatives, the presence of bromine at the C-5 position enhanced the antifungal activity against Monilinia fructicola and Botrytis cinerea by several folds compared to the non-brominated indole. mdpi.com
Hydroxylation: The position of the hydroxyl group is also a key determinant of activity. 7-hydroxyindole was found to be a potent biofilm inhibitor, while other hydroxylated isomers showed different levels of activity. nih.govnih.gov This highlights the importance of the substitution pattern on the benzene (B151609) portion of the indole ring.
Other Substituents: The methyl group at the 7-position of this compound could also influence its activity. While less studied in the context of anti-biofilm indoles, alkyl substitutions can affect the lipophilicity and steric properties of the molecule, which in turn can modulate its interaction with biological targets.
The following table summarizes the anti-biofilm activity of some structural analogs of this compound.
| Compound | Key Structural Features | Model System | Observed Effect on Biofilm | Reference |
| 2,2-bis(6-bromo-3-indolyl)ethylamine | 6-bromoindole dimer | E. coli, S. aureus, K. pneumoniae | Inhibition of biofilm formation | mdpi.comresearchgate.net |
| 2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazole | 5-bromoindole derivative | S. aureus | Inhibition and eradication of biofilm | mdpi.com |
| 7-Hydroxyindole | 7-hydroxyindole | A. baumannii | Inhibition and eradication of biofilm | nih.govnih.gov |
| 5-Bromoindole | 5-bromoindole | M. fructicola, B. cinerea | Enhanced antifungal activity | mdpi.com |
SAR in Cell Cycle Regulation
For cell cycle regulation and anti-cancer activity, SAR studies of indole derivatives have revealed several important trends.
Halogenation: The position and type of halogen can significantly affect cytotoxic activity. In a study of indole-sulfonamide derivatives, halogenated monoindoles showed potent activity against the HepG2 cancer cell line. nih.gov The high polarizability of the halogen atom is thought to contribute to this effect.
Substitution on the Indole Nitrogen: N-alkylation of indole derivatives has been shown to modulate their ability to induce cell cycle arrest. For instance, in a series of [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles, the nature of the N-alkyl group influenced the potency of cell cycle arrest at the G2/M phase. tandfonline.com
Hydroxyl and Methoxy (B1213986) Groups: The presence of hydroxyl or methoxy groups can also be a critical factor. In a study of halogenated benzofuran derivatives (structurally related to indoles), a compound with both bromine and a methoxy group showed potent cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com This suggests that the interplay between halogen and oxygen-containing substituents is important for activity.
The following table summarizes the effects of some structural analogs on cell cycle progression.
| Compound/Derivative Class | Key Structural Features | Cell Line | Effect on Cell Cycle | Reference |
| Novel Indole Retinoid Derivative | Indole with retinoid side chain | HL-60 (Leukemia) | G0/G1 arrest | nih.gov |
| 2-(Thiophen-2-yl)-1H-indole Derivatives | Indole with thiophene substituent | HCT-116 (Colon) | S and G2/M arrest | nih.gov |
| [(N-propyl-3-indolylmethylene)hydrazono]oxindole | N-propyl indole derivative | T-47D (Breast) | G2/M arrest | tandfonline.com |
| Halogenated Benzofuran Derivative | Bromine and methoxy substituents | A549 (Lung) | S and G2/M arrest | mdpi.com |
Future Research Directions and Identified Gaps for 4 Bromo 7 Methyl 1h Indol 5 Ol
Development of Novel and Efficient Synthetic Routes for Targeted Derivatives
A primary gap in the current understanding of 4-bromo-7-methyl-1H-indol-5-ol is the lack of established, high-yield synthetic pathways. Future research must focus on developing robust and versatile synthetic methods not only for the parent compound but also for a library of its derivatives. The indole (B1671886) scaffold is amenable to a wide range of synthetic transformations, and modern catalytic methods offer precise control over regioselectivity and functional group tolerance. organic-chemistry.orgresearchgate.net
Key areas for exploration include:
Advanced Catalytic Strategies: Palladium- and copper-catalyzed reactions have revolutionized indole synthesis and functionalization. organic-chemistry.org Techniques like Sonogashira coupling, C-H functionalization, and intramolecular Heck reactions could be adapted to construct the substituted indole core or to introduce further diversity at various positions. organic-chemistry.orgluc.edu Recently, copper-based catalysts have shown promise for the selective C5-alkylation of indoles, a traditionally challenging modification that could be relevant for derivatizing the target compound. eurekalert.orgnews-medical.net
Multi-Component Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step from simple starting materials. Designing a one-pot, three-component procedure based on established protocols, such as the Cacchi protocol, could provide rapid access to a range of 2,3-substituted derivatives. organic-chemistry.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and enhance safety. scispace.com Applying microwave irradiation or continuous flow processes to classical methods like the Fischer or Gassman indole syntheses could optimize the production of this compound and its analogues. luc.eduscispace.comsci-hub.mk
| Synthetic Approach | Potential Application for this compound | Key Advantages |
| C-H Functionalization | Direct introduction of functional groups onto the indole core without pre-functionalization. | High atom economy, reduced synthetic steps. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Further derivatization at the bromine (C4) position. | High functional group tolerance, well-established methods. organic-chemistry.orgnih.gov |
| Microwave-Assisted Synthesis | Acceleration of traditional indole cyclization reactions. | Drastically reduced reaction times, improved yields. scispace.com |
| Multi-Component Reactions | Rapid generation of a library of structurally diverse derivatives. | High efficiency, combinatorial access to new chemical space. organic-chemistry.org |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize the novel synthetic routes proposed, the application of advanced spectroscopic techniques for real-time, in situ reaction monitoring is essential. These process analytical technologies (PAT) provide critical data on reaction kinetics, the formation of transient intermediates, and endpoint determination, which is superior to traditional offline analysis via chromatography. spectroscopyonline.com
Future research should integrate the following techniques:
Vibrational Spectroscopy (FT-IR and Raman): These non-invasive techniques can track the concentration changes of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies in real-time. spectroscopyonline.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about species in the reaction mixture, helping to elucidate reaction mechanisms and identify unexpected byproducts. rsc.org
Mass Spectrometry: Real-time mass spectrometry can monitor the evolution of key species, providing valuable kinetic profiles and mechanistic insights.
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In Situ FT-IR | Functional group conversion, reactant/product concentrations. | Real-time kinetic analysis, endpoint determination. spectroscopyonline.com |
| In Situ Raman | Molecular structure, bond vibrations (complementary to IR). | Monitoring of reactions in aqueous media, analysis of crystalline forms. researchgate.net |
| In Situ NMR | Detailed molecular structure, identification of intermediates. | Mechanistic studies, byproduct identification. rsc.org |
Integration of Computational Approaches for High-Throughput Screening and Mechanistic Prediction
Computational chemistry provides a powerful toolkit to accelerate the drug discovery process by predicting the properties of novel compounds before their synthesis. indexcopernicus.comijmps.org For this compound and its potential derivatives, in silico methods can guide the design of molecules with enhanced pharmacological profiles.
Key computational strategies to be employed include:
High-Throughput Virtual Screening (HTVS): A virtual library of derivatives can be screened against various biological targets to identify promising candidates. This involves predicting binding affinities through molecular docking studies. nih.govnih.gov Targets could include kinases, enzymes, or receptors known to interact with the indole scaffold. mdpi.com
ADMET Profiling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential derivatives can be predicted using online tools and specialized software. indexcopernicus.comijmps.org This early-stage assessment helps prioritize compounds with favorable drug-like properties.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure of the molecule and to model reaction mechanisms, aiding in the optimization of synthetic routes. eurekalert.org
| Computational Tool/Method | Purpose | Expected Outcome |
| Molecular Docking (e.g., AutoDock Vina) | Predict binding mode and affinity to a biological target. | Prioritization of derivatives for synthesis and biological testing. ijirt.org |
| SwissADME, ADMETlab | Predict pharmacokinetic and drug-likeness properties. | Early identification of compounds with poor ADMET profiles. indexcopernicus.comnih.gov |
| Quantum Mechanics (QM) | Elucidate reaction mechanisms and electronic properties. | Rational design of catalysts and optimization of reaction conditions. eurekalert.org |
Elucidation of Undiscovered Mechanistic Pathways in Biological Systems
The indole nucleus is a "privileged" structure in pharmacology, known to interact with a wide array of biological targets. nih.govresearchgate.net The specific substitution pattern of this compound—particularly the hydroxyl group at C5, which is crucial for the activity of several marketed drugs—suggests it could exhibit interesting biological activities. mdpi.com A significant research gap is the complete lack of understanding of its potential cellular mechanisms.
Future biological investigations should focus on:
Target Identification: Using reverse docking and target prediction servers, potential protein targets can be shortlisted for experimental validation. nih.gov Based on related indole structures, potential targets could include protein kinases, tubulin, or methyltransferases. mdpi.comnih.gov
Phenotypic Screening: Testing the compound against various cell lines (e.g., cancer, neuronal, microbial) can uncover its primary biological effects, such as anti-proliferative, anti-inflammatory, or antimicrobial activity. nih.govresearchgate.net
Mechanism of Action Studies: Once a biological effect is confirmed, detailed molecular studies are needed. This could involve investigating the compound's impact on specific signaling pathways (e.g., AMPK, p53), enzyme inhibition kinetics, or its ability to modulate gene expression. nih.govnih.govmdpi.com For instance, substituted indoles have been identified as allosteric inhibitors of the METTL3-14 methyltransferase complex, a pathway that could be explored for this compound. nih.gov
Interdisciplinary Collaborations for Comprehensive Molecular and Cellular Research
Fully realizing the potential of a novel compound like this compound is beyond the scope of any single scientific discipline. A collaborative, interdisciplinary approach is essential to bridge the gaps from initial synthesis to potential application.
Future progress will depend on collaborations between:
Synthetic Organic Chemists: To develop efficient synthetic routes and generate a diverse library of derivatives. organic-chemistry.orgrsc.org
Analytical Chemists: To apply advanced spectroscopic methods for reaction monitoring and structural characterization. spectroscopyonline.com
Computational Chemists: To perform in silico screening, predict properties, and guide the synthetic efforts. indexcopernicus.comnih.gov
Pharmacologists and Cell Biologists: To conduct biological assays, identify cellular targets, and elucidate mechanisms of action. nih.govresearchgate.net
Such collaborations create a synergistic research cycle where computational predictions guide synthetic priorities, advanced analytics optimize chemical production, and biological findings feed back to inform the design of next-generation compounds. This integrated approach is crucial for efficiently navigating the complex path of drug discovery and development for new indole-based chemical entities. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
